N-(叔丁氧羰基)-N-乙基-L-苯丙氨酸

描述

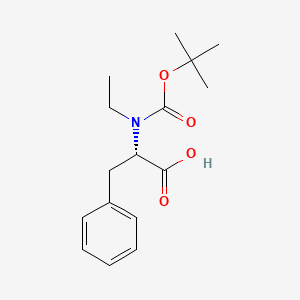

“N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine” is a chemical compound that is an important intermediate used to synthesize proteins and polypeptides . It is also a useful raw material for synthesizing a variety of drugs .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Molecular Structure Analysis

The molecular formula of “N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine” is C14H19NO4 . The molar mass is 265.3 g/mol .Chemical Reactions Analysis

The Boc group can be removed with readily available de-masking agents . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Physical And Chemical Properties Analysis

The heat capacities of “N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine” were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were calculated based on the heat capacity polynomial equation in the temperature range of (80–350 K) with an interval of 5 K .科学研究应用

1. 化学合成和衍生物

N-(叔丁氧羰基)-N-乙基-L-苯丙氨酸主要用于氨基酸及其衍生物的叔丁氧羰基化。此过程在合成各种 N-叔丁氧羰基-氨基酸中至关重要,而 N-叔丁氧羰基-氨基酸是肽合成中的重要中间体(Keller, Keller, van Look, & Wersin, 2003)。

2. 同位素合成

该化合物已用于同位素的合成,例如 N-(叔丁氧羰基)-4-氰基-l-苯丙氨酸甲酯。这些同位素可用于研究改性氨基酸中局部环境的振动报告(Bazewicz, Lipkin, Lozinak, Watson, & Brewer, 2011)。

3. 红外光谱研究

红外光谱研究利用该化合物来了解 N-叔丁氧羰基-氨基酸在不同温度下的行为,从而有助于了解氢键和分子相互作用(Bruyneel & Zeegers-Huyskens, 2000)。

4. 热力学性质

N-(叔丁氧羰基)-N-乙基-L-苯丙氨酸的热容和热力学性质已得到研究。此研究提供了对其在不同温度下的稳定性和分解的宝贵见解,这对于其在化学合成中的应用非常重要(Zhao, Sun, & Tan, 2012)。

5. 共聚和螺旋转变

该化合物已用于基于手性氨基酸的 N-炔丙酰胺的共聚。此研究阐明了这些聚合物的螺旋转变性质,而螺旋转变性质可受温度和溶剂变化的影响(Zhao, Sanda, & Masuda, 2004)。

作用机制

安全和危害

未来方向

There is an emergent need for its masking and demasking in forward synthesis . The development of new strategies for deprotection of this complexant class is necessary . A catalyst-free N-tert-butoxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products .

属性

IUPAC Name |

(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUONYUXLITPJQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516466 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70961-24-9 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。